4-Acetamido-2-methylnitrobenzene

Organic Synthesis Aromatic Acetylation Protected Aniline Intermediates

Batch-to-batch variability in nitroacetanilide intermediates compromises synthetic reproducibility. 4-Acetamido-2-methylnitrobenzene (CAS 51366-39-3) eliminates this with a defined 2-methyl, 4-acetamido substitution pattern. • 97% assay, mp 121 °C - enables rapid incoming QC by melting point verification and isomer contamination detection. • Protected amine precursor for 2-nitro-4-aminotoluene via acid hydrolysis; validated 97% yield one-step acetylation protocol available. • Research packs (1-25 g) in stock; bulk quantities on request with lot-specific certificates of analysis.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 51366-39-3
Cat. No. B181105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-2-methylnitrobenzene
CAS51366-39-3
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O3/c1-6-5-8(10-7(2)12)3-4-9(6)11(13)14/h3-5H,1-2H3,(H,10,12)
InChIKeyHTOMFNRBNSBPIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-2-methylnitrobenzene (CAS 51366-39-3): Technical Baseline for Scientific and Industrial Procurement


4-Acetamido-2-methylnitrobenzene (CAS 51366-39-3), also known as N-(3-methyl-4-nitrophenyl)acetamide or 3-Methyl-4-nitroacetanilide, is a nitroaromatic intermediate of the acetanilide class with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol [1]. It exists as an orange to yellow crystalline solid with a melting point of 121 °C (lit.) and a boiling point of 391.9±30.0 °C at 760 mmHg . This compound functions primarily as a protected aromatic amine intermediate in organic synthesis, wherein the acetamido group serves as both a directing and protecting moiety during downstream transformations . Commercially, it is supplied at purities ranging from 96% to 98% for research and industrial applications .

Why Generic Substitution Fails: The Critical Role of 4-Acetamido-2-methylnitrobenzene's Regiospecific Substitution Pattern


Generic substitution among nitroacetanilide intermediates is precluded by the compound's precise 2-methyl, 4-acetamido substitution pattern, which dictates both its synthetic accessibility and downstream reactivity profile. The ortho-methyl group, situated adjacent to the nitro functionality, exerts a steric influence that modulates electrophilic aromatic substitution (EAS) regioselectivity compared to unsubstituted or meta-substituted analogs, with nitration studies on acetanilide-type compounds demonstrating that N-methyl derivatives yield significantly lower ortho/para ratios under comparable conditions [1]. The acetamido group at the 4-position provides a hydrolytically labile protecting group that can be selectively removed under acidic conditions to yield the corresponding aromatic amine, 2-nitro-4-aminotoluene . Positional isomers—such as 4-acetamido-3-methylnitrobenzene or 2-acetamido-4-methylnitrobenzene—exhibit distinct melting points, solubility characteristics, and reaction kinetics due to differing intramolecular hydrogen bonding networks and electronic distributions across the aromatic ring. These divergent physicochemical properties directly impact synthetic workflow reproducibility, crystallization behavior, and ultimate yield in multi-step sequences .

Quantitative Differentiation Evidence: 4-Acetamido-2-methylnitrobenzene vs. Closest Analogs and In-Class Candidates


Synthesis Route Efficiency: 97% One-Step Acetylation Yield vs. Multi-Step or Low-Yield Alternatives

4-Acetamido-2-methylnitrobenzene can be synthesized via a one-step acetylation of 2-methyl-4-nitroaniline (2-nitro-4-aminotoluene) with acetyl chloride in the presence of pyridine, achieving a 97% isolated yield as a yellow solid . This contrasts with alternative synthetic approaches for related nitroacetanilide intermediates, which often require multi-step sequences with cumulative yields below 50% due to competing side reactions and purification challenges [1]. The high-yielding, scalable acetylation procedure documented in US9138427 enables reliable procurement of material with consistent purity profiles, minimizing the need for extensive in-house purification prior to downstream use .

Organic Synthesis Aromatic Acetylation Protected Aniline Intermediates

Melting Point as a Purity and Identity Criterion: 121 °C vs. 95–97 °C for Lower-Grade or Alternative Isomers

The melting point of 4-acetamido-2-methylnitrobenzene is reported as 121 °C (lit.) for high-purity material (≥97% assay) . Lower-purity commercial grades, as well as positional isomers such as 4-methyl-3-nitroacetanilide, exhibit distinctly different melting ranges—for instance, material supplied with ≥96% (HPLC) purity and described as a yellow solid melts at 95–97 °C . This 24–26 °C melting point differential provides a rapid, low-cost identity and purity check that can be performed without sophisticated instrumentation, enabling incoming QC verification prior to committing the material to multi-step synthetic sequences.

Analytical Quality Control Material Identification Polymorph Screening

Regioselective Hydrolysis to 2-Nitro-4-aminotoluene: A Defined Downstream Pathway with Documented Conditions

The acetamido protecting group in 4-acetamido-2-methylnitrobenzene can be selectively removed via acid hydrolysis to afford 2-nitro-4-aminotoluene, a valuable aromatic amine intermediate for dye and pigment synthesis . This defined deprotection pathway contrasts with alternative nitroacetanilide intermediates where the acetamido group is positioned ortho or meta to the nitro group, which can alter hydrolysis kinetics or lead to competing side reactions due to altered electronic environments . The availability of a validated, single-step deprotection route eliminates the need for de novo synthesis of 2-nitro-4-aminotoluene, which would otherwise require nitration of protected toluidine derivatives with lower regioselectivity and yield.

Protecting Group Chemistry Aromatic Amine Synthesis Dye Intermediate Preparation

TNIK Inhibitor Patent Citation: Relevance in Targeted Oncology Research vs. Structurally Divergent Analogs

4-Acetamido-2-methylnitrobenzene is explicitly referenced in patent literature (WO-2019156439-A1, CN-111836801-A, EP-3749648-A1) as a structural component within broader compound classes possessing inhibitory activity against TRAF2 and NCK-interacting kinase (TNIK), a validated target in Wnt/β-catenin-driven cancers . While the compound itself is not the active pharmaceutical ingredient, its core scaffold and substitution pattern are utilized in the preparation of TNIK inhibitors . Structurally analogous compounds—such as 4-acetamido-3-methylnitrobenzene or 2-acetamido-4-methylnitrobenzene—are absent from this patent landscape, suggesting that the 2-methyl, 4-acetamido substitution pattern may confer favorable binding interactions or synthetic accessibility within this chemical series.

Kinase Inhibition Anticancer Drug Discovery TNIK Signaling

Optimized Research and Industrial Application Scenarios for 4-Acetamido-2-methylnitrobenzene (CAS 51366-39-3)


Synthesis of 2-Nitro-4-aminotoluene via Acid Hydrolysis for Azo Dye Manufacturing

This compound is optimally deployed as a protected amine precursor in the industrial-scale preparation of 2-nitro-4-aminotoluene, a critical diazo component in azo dye synthesis. The documented acid hydrolysis pathway provides a regioselective route to the desired aromatic amine without requiring direct nitration of toluidine derivatives, which often suffer from poor ortho/para selectivity and lower isolated yields. Procurement should prioritize high-purity material (97% assay) with a melting point of 121 °C to ensure consistent hydrolysis kinetics and minimize purification burdens after deprotection .

TNIK-Targeted Anticancer Research: Structurally Validated Starting Material for Kinase Inhibitor Development

Research groups investigating TNIK inhibition for Wnt/β-catenin-driven cancers (e.g., colorectal cancer, gastric cancer) can utilize 4-acetamido-2-methylnitrobenzene as a core scaffold for analog synthesis. The compound's explicit inclusion in multiple international patent families provides a validated structural foundation for medicinal chemistry campaigns. Scientists should select this specific substitution pattern rather than isomeric nitroacetanilides, as the patent landscape indicates that the 2-methyl, 4-acetamido arrangement has been prioritized in TNIK inhibitor development programs .

Quality Control Reference Standard for Nitroacetanilide Isomer Differentiation

Due to the substantial melting point differential between high-purity 4-acetamido-2-methylnitrobenzene (121 °C) and alternative commercial grades or positional isomers (95–97 °C) , this compound can serve as a melting point reference standard for QC laboratories. Incoming material verification using a simple melting point apparatus can rapidly flag potential isomer contamination or purity issues before the material enters production workflows, reducing the risk of costly batch failures in multi-step syntheses .

High-Yield Acetylation Protocol Development and Process Chemistry Training

The documented 97% yield one-step acetylation procedure for 2-methyl-4-nitroaniline provides an excellent model reaction for process chemistry development and laboratory training in aromatic amine protection strategies. The protocol's robustness (12.5 g scale, straightforward workup, no chromatography required) makes it suitable for educational settings and for establishing reliable internal supply chains of protected aromatic amine intermediates. Procurement decisions should favor this compound over analogs lacking comparably validated, high-yielding synthetic procedures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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